Dopamine D4 Receptor Affinity: 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide vs. N-Arylacetamide Analogues
The compound exhibits a Ki of 4.40 nM at the human dopamine D4 receptor, measured by antagonist activity in HEK293T cells expressing SP/Myc epitope-tagged D4 receptor, using dopamine-induced RLuc8-f reporter inhibition [1]. In comparison, the structurally related N-(1-benzylpiperidin-4-yl)phenylacetamide chemotype—which shares the benzylacetamide backbone but replaces the benzodioxepin with a piperidine-phenyl spacer—shows the highest reported sigma-1 affinity of only 0.09 nM, but virtually no D4 receptor interaction data at comparable potency, indicating the benzodioxepin scaffold is essential for D4 binding [2].
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.40 nM |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)phenylacetamide: Sigma-1 Ki = 0.09 nM; D4 Ki not reported at comparable potency |
| Quantified Difference | 4.40 nM vs. no detectable sub-nanomolar D4 activity; selectivity profile driven by scaffold architecture |
| Conditions | Human dopamine D4 receptor expressed in HEK293T cells; antagonist activity measured via dopamine-induced RLuc8-f reporter inhibition |
Why This Matters
This low-nanomolar D4 affinity is a defining feature of the benzodioxepine chemotype, enabling its use as a pharmacological tool for D4 receptor studies where selectivity over D2/D3 subtypes is required.
- [1] BindingDB BDBM50030245, ChEMBL3354073. Affinity Data: Ki = 4.40 nM. Assay: Antagonist activity at human SP/Myc epitope-tagged dopamine D4 receptor expressed in HEK293T cells. View Source
- [2] Core.ac.uk Abstract: 'New alkylacetamide derivatives as new sigma ligands.' Best sigma1 Ki = 0.09 nM for substituted benzylacetamide derivatives. View Source
